molecular formula C16H15NO4 B6407843 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxybenzoic acid CAS No. 1262002-56-1

4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxybenzoic acid

Cat. No.: B6407843
CAS No.: 1262002-56-1
M. Wt: 285.29 g/mol
InChI Key: HRXIPQQUJZVXOC-UHFFFAOYSA-N
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Description

4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxybenzoic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a dimethylaminocarbonyl group attached to a phenyl ring, which is further connected to a hydroxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxybenzoic acid typically involves the reaction of 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid with 2-hydroxybenzoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 4-(Dimethylcarbamoyl)phenylboronic acid
  • 4-(Methanesulfonyl)phenylboronic acid
  • 4-(Diethylamino)phenylboronic acid

Comparison: 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxybenzoic acid is unique due to the presence of both a dimethylaminocarbonyl group and a hydroxybenzoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications.

Properties

IUPAC Name

4-[4-(dimethylcarbamoyl)phenyl]-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-17(2)15(19)11-5-3-10(4-6-11)12-7-8-13(16(20)21)14(18)9-12/h3-9,18H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRXIPQQUJZVXOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691336
Record name 4'-(Dimethylcarbamoyl)-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262002-56-1
Record name 4'-(Dimethylcarbamoyl)-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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